![molecular formula C22H19N3O2S B2837369 N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 899735-73-0](/img/structure/B2837369.png)

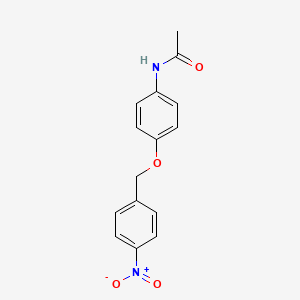

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

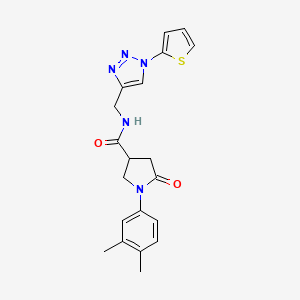

The synthesis of similar compounds has been reported in the literature . For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, “6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride” has a linear formula of C9H11O1N2Cl1S1 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide formed (amide)N-H…O (acid) & (acid)O-H…N (thiazole) interactions with the acetic acid, forming a R22 (8) hydrogen-bonded ring by two hetero-intermolecular hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride” has a linear formula of C9H11O1N2Cl1S1 .Aplicaciones Científicas De Investigación

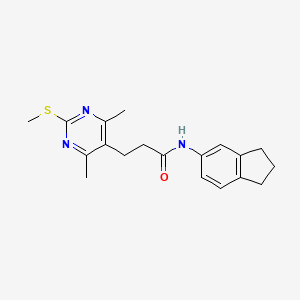

Anti-Cancer Activity

The compound and its derivatives have demonstrated anti-cancer potential. Specifically, a series of isoxazole derivatives of this compound were synthesized and evaluated for cytotoxicity. These derivatives exhibited anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549. Notably, one promising compound, labeled as “20c,” showed remarkable efficacy against the Colo205 cell line, with IC50 values ranging from 5.04 to 13 μM. Compound 20c induced G2/M cell cycle arrest and significantly increased p53 levels in Colo205 cells. Additionally, alterations in key mitochondrial proteins (Bcl-2 and Bax) led to apoptosis, making compound 20c a potential small-molecule activator of p53 .

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties. Researchers explored the impact of concentration and substituents on its efficiency. The presence of the thiazole ring in the synthesized structure contributes to the formation of a dense protective coating on metal surfaces during adsorption, likely due to mixed interactions. Surface analysis techniques, including atomic force microscopy (AFM) and scanning electron microscopy (SEM), revealed the relative degradation of low-carbon steel under the influence of the synthesized inhibitor. Theoretical approaches, such as density functional theory (DFT) and molecular dynamics simulations (MD), supported the experimental findings .

Chelating Ligands

In the field of amino coordination chemistry, the compound’s structural features, including the thiazole ring, have made it useful as a chelating ligand. Specifically, it can coordinate through two nitrogen atoms, making it valuable for various applications .

Synthesis and Characterization

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide has been synthesized and fully characterized using techniques such as UV, IR, and mass spectral data. Its properties and potential applications continue to be explored .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-27-18-10-11-19-20(14-18)28-22(24-19)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDAFUIEGRDJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)

![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)

![2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2837292.png)

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2837296.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide](/img/structure/B2837307.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)